5-Phenyloxazole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 5-Phenyloxazole-2-carbaldehyde and its derivatives often involves intramolecular cyclization reactions, showcasing the compound's versatility in organic synthesis. One method for direct synthesis involves intramolecular reaction of propargylamides treated with Pd(II) salts, presenting a valuable pathway alternative to traditional formylation on oxazole rings, which may suffer from regioselectivity and yield issues (Beccalli et al., 2008).
Molecular Structure Analysis
Structural analyses of 5-Phenyloxazole-2-carbaldehyde derivatives, such as 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, reveal minimal dihedral angles between the triazolyl ring and the attached aryl rings, indicating relatively flat molecular structures conducive to α-glycosidase inhibition (Gonzaga et al., 2016). These structural features play a crucial role in the compound's reactivity and functional properties.
Chemical Reactions and Properties
5-Phenyloxazole-2-carbaldehyde engages in a variety of chemical reactions, demonstrating its reactivity and functional adaptability. The compound participates in reactions such as nucleophilic ring-opening followed by cyclization, providing a route for synthesizing 2-phenyl-4,5-functionalized oxazoles. This process highlights the compound's utility as a versatile template in organic synthesis (Misra & Ila, 2010).
Physical Properties Analysis
Physical properties of 5-Phenyloxazole-2-carbaldehyde derivatives, including their crystal structures and intermolecular interactions, have been documented. Studies reveal that these compounds exhibit stable configurations with distinct intramolecular hydrogen bonds and π-π stacking, contributing to their solid-state behaviors and potential applications in materials science (Chen, 2016).
Chemical Properties Analysis
The chemical properties of 5-Phenyloxazole-2-carbaldehyde derivatives encompass a broad range of reactivities and applications. For instance, the preparation and structural investigation of N,N-disubstituted 2-aminothiazoles from 5-carbaldehydes have explored the synthetic versatility and potential pharmaceutical applications of these compounds (Gillon et al., 1983).
Scientific Research Applications
Antimicrobial and Analgesic Activities : Derivatives of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde, a compound structurally related to 5-Phenyloxazole-2-carbaldehyde, have shown pronounced antimicrobial and analgesic activities. Specifically, compound 6b demonstrated high receptor affinity (Jayanna et al., 2013).
Anticancer Activity : Synthesized molecules, including derivatives of 5-Phenyloxazole-2-carbaldehyde, have shown potential anticancer activity against various cancer cell lines. Notably, compounds 5a and 5h exhibited good potential against CNS, Melanoma, and Breast cancer (Dhuda et al., 2021).
Synthesis Methods : A novel one-pot five-component domino process efficiently synthesized tetrahydro-pyrrolo[3,4-b]pyridine-5-one, indicating a valuable method for diversity-oriented synthesis (Liu et al., 2015).
Structural Analysis and Stability : Studies on N-unsubstituted 1,2,4-triazole-3-carbaldehydes with 5-aryl substituents, related to 5-Phenyloxazole-2-carbaldehyde, revealed insights into their stability and structural properties (Browne, 1971).
Chemical Transformations : Research on 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, a compound analogous to 5-Phenyloxazole-2-carbaldehyde, showed its reactivity with amines, hydrazines, and hydroxylamine, leading to the production of various derivatives (L'abbé et al., 1991).
Synthetic Routes and Applications : A general methodology was developed for the preparation of 2,5-disubstituted-1,3-oxazoles, providing a route for synthesizing various derivatives (Williams & Fu, 2010).
Safety And Hazards
properties
IUPAC Name |
5-phenyl-1,3-oxazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRAYWVAZQGENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537955 | |
Record name | 5-Phenyl-1,3-oxazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyloxazole-2-carbaldehyde | |
CAS RN |
96829-89-9 | |
Record name | 5-Phenyl-1,3-oxazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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